4-(4-Amino-3,5-dichlorobenzoyl)thiomorpholine-3-carbonitrile
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Overview
Description
4-(4-Amino-3,5-dichlorobenzoyl)thiomorpholine-3-carbonitrile is a chemical compound with the molecular formula C12H11Cl2N3OS and a molecular weight of 316.2 g/mol. This compound is characterized by the presence of a thiomorpholine ring, a benzoyl group substituted with amino and dichloro groups, and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(4-Amino-3,5-dichlorobenzoyl)thiomorpholine-3-carbonitrile involves multiple steps, typically starting with the preparation of the thiomorpholine ring. This can be achieved through the reaction of morpholine with sulfur and a suitable halogenating agent. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-amino-3,5-dichlorobenzoyl chloride. Finally, the carbonitrile group is added via a nucleophilic substitution reaction with a suitable nitrile source .
Chemical Reactions Analysis
4-(4-Amino-3,5-dichlorobenzoyl)thiomorpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(4-Amino-3,5-dichlorobenzoyl)thiomorpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing thiomorpholine and benzoyl groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3,5-dichlorobenzoyl)thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
4-(4-Amino-3,5-dichlorobenzoyl)thiomorpholine-3-carbonitrile can be compared with other similar compounds, such as:
4-(4-Amino-3,5-dichlorobenzoyl)morpholine-3-carbonitrile: This compound has a similar structure but lacks the sulfur atom in the thiomorpholine ring.
4-(4-Amino-3,5-dichlorobenzoyl)piperidine-3-carbonitrile: This compound contains a piperidine ring instead of a thiomorpholine ring.
4-(4-Amino-3,5-dichlorobenzoyl)thiazole-3-carbonitrile: This compound has a thiazole ring instead of a thiomorpholine ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of the thiomorpholine ring, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-amino-3,5-dichlorobenzoyl)thiomorpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c13-9-3-7(4-10(14)11(9)16)12(18)17-1-2-19-6-8(17)5-15/h3-4,8H,1-2,6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMNATYJDNBNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2=CC(=C(C(=C2)Cl)N)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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